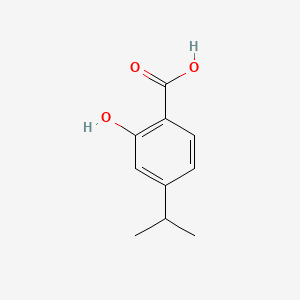

2-Hydroxy-4-(propan-2-yl)benzoic acid

説明

2-Hydroxy-4-(propan-2-yl)benzoic acid is a chemical compound that belongs to the family of hydroxybenzoic acids. It is characterized by the presence of a hydroxyl group and an isopropyl group attached to a benzene ring which is also connected to a carboxylic acid group. This structure is a derivative of benzoic acid and is known for its potential in various chemical reactions and applications in organic synthesis.

Synthesis Analysis

The synthesis of hydroxybenzoic acid derivatives can be approached through different methods. For instance, the synthesis of 2-hydroxy-4-methyl benzoic acid, a close relative to the compound of interest, has been achieved using acetone and ethyl formate to synthesize formyl acetone, followed by a reaction with acetoacetic ester . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure and geometries of related azo-benzoic acids have been optimized using B3LYP density functional theory method employing the 6-31G(d) basis set . This suggests that computational methods such as density functional theory could also be applied to analyze the molecular structure of this compound, providing insights into its electronic structure and potential reactivity.

Chemical Reactions Analysis

The chemical behavior of hydroxybenzoic acid derivatives in solution can involve acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria being dependent on the solvent composition and/or pH of the medium . This indicates that this compound could also exhibit similar behavior in solution, which would be an important consideration in its applications and in the development of synthetic methodologies.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzoic acid derivatives can be characterized using various spectroscopic techniques such as IR, MS, and NMR . These techniques provide valuable information about the functional groups present, molecular weight, and the purity of the synthesized compounds. The properties of this compound, such as solubility, melting point, and reactivity, would be expected to be influenced by the presence of the hydroxyl and isopropyl groups on the benzene ring.

Safety and Hazards

作用機序

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Similar compounds have been shown to disrupt bacterial cell membranes , suggesting a potential antimicrobial activity

Biochemical Pathways

Benzylic compounds, which are structurally similar, are known to react via sn1 and sn2 pathways , indicating that this compound may also interact with these pathways.

Pharmacokinetics

The compound’s molecular weight of 1802 suggests that it may be readily absorbed and distributed in the body

Result of Action

Similar compounds have shown cytotoxic activities against tumor cell lines , suggesting potential anticancer properties

Action Environment

Similar compounds have shown different reactivity depending on the environment

生化学分析

Biochemical Properties

2-Hydroxy-4-(propan-2-yl)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions are essential for mitigating oxidative damage in cells. Additionally, this compound can bind to specific proteins, influencing their structural conformation and activity. For example, it has been observed to modulate the activity of certain kinases, thereby affecting signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the expression of genes related to these pathways, this compound can alter cellular metabolism and function. For instance, it has been reported to reduce the production of pro-inflammatory cytokines in immune cells, thereby exerting anti-inflammatory effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of specific enzymes, such as cyclooxygenase, which plays a role in the synthesis of pro-inflammatory mediators . Additionally, this compound can bind to transcription factors, altering their ability to regulate gene expression. These interactions result in changes in the expression of genes involved in oxidative stress responses and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as pH and temperature . Over extended periods, it can undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in adaptive responses in cells, such as increased expression of antioxidant enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic effects, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds . It is metabolized by enzymes such as cytochrome P450, which catalyzes its hydroxylation and subsequent conjugation with glucuronic acid . These metabolic processes are crucial for the detoxification and elimination of the compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Additionally, it can bind to plasma proteins, influencing its bioavailability and distribution in the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported into the nucleus, where it modulates gene expression by binding to transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity within cells .

特性

IUPAC Name |

2-hydroxy-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKBRMHTGGMYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942201 | |

| Record name | 2-Hydroxy-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20154-41-0 | |

| Record name | Benzoic acid, 2-hydroxy-4-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020154410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1286517.png)

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)